

# 4-Bromo-2-(trimethylsilyl)thiazole physical and chemical properties

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## Compound of Interest

Compound Name: 4-Bromo-2-(trimethylsilyl)thiazole

Cat. No.: B028640

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## An In-depth Technical Guide to 4-Bromo-2-(trimethylsilyl)thiazole

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide on **4-Bromo-2-(trimethylsilyl)thiazole**, a versatile heterocyclic building block. It details the compound's physicochemical properties, synthesis, and reactivity, with a focus on its applications in modern organic synthesis and medicinal chemistry.

## Core Compound Properties

**4-Bromo-2-(trimethylsilyl)thiazole** is a key intermediate valued for its dual functionality. The trimethylsilyl (TMS) group at the 2-position acts as a stable surrogate for a lithium anion, while the bromine atom at the 4-position provides a handle for transition-metal-catalyzed cross-coupling reactions.<sup>[1][2]</sup> This orthogonal reactivity allows for selective, stepwise functionalization of the thiazole core, a scaffold prevalent in many biologically active molecules.<sup>[3][4][5][6]</sup>

Table 1: Physicochemical Properties of **4-Bromo-2-(trimethylsilyl)thiazole**

Property	Value	Source(s)
CAS Number	108306-53-2	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> BrNSSi	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	236.20 g/mol	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Pale yellow to clear, colorless liquid	<a href="#">[9]</a> <a href="#">[10]</a>
Density	1.384 g/mL at 25 °C	<a href="#">[7]</a> <a href="#">[9]</a>
Boiling Point	226.1 °C at 760 mmHg; 80-85 °C at 2 Torr	<a href="#">[9]</a> <a href="#">[10]</a>
Flash Point	82.2 °C (180.0 °F) - closed cup	<a href="#">[7]</a>
Refractive Index	1.533	<a href="#">[9]</a>
pKa (Predicted)	0.14 ± 0.10	<a href="#">[9]</a> <a href="#">[10]</a>
Storage	Store in freezer (-20°C) under inert atmosphere	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>

## Synthesis and Spectroscopic Characterization

The synthesis of silylated thiazoles is well-established, often proceeding from the corresponding brominated precursor.[\[2\]](#) While specific, detailed protocols for the direct synthesis of **4-Bromo-2-(trimethylsilyl)thiazole** are not extensively published in primary literature, a general and highly effective method involves the lithiation of 2,4-dibromothiazole followed by quenching with trimethylsilyl chloride. This approach leverages the differential reactivity of the bromine atoms on the thiazole ring.

**General Synthetic Protocol:** A common strategy for preparing 2,4-disubstituted thiazoles involves selective metal-halogen exchange.[\[11\]](#)

- Starting Material: 2,4-Dibromothiazole.
- Deprotonation/Metal-Halogen Exchange: The C2 position of the thiazole ring is more acidic than the C5 position, and halogen-metal exchange is often faster at the 2-position.[\[12\]](#)

Treatment of 2,4-dibromothiazole with a strong base like n-butyllithium at low temperatures (-78 °C) in an anhydrous aprotic solvent (e.g., THF) selectively generates 4-bromo-2-lithiothiazole.

- **Silylation:** The resulting organolithium intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the target compound, **4-Bromo-2-(trimethylsilyl)thiazole**.
- **Purification:** The crude product is typically purified by vacuum distillation.

**Spectroscopic Data:** While a dedicated public database entry for the NMR spectrum of this specific compound is not readily available, the expected chemical shifts can be predicted based on the structure and data from similar thiazole derivatives.[\[13\]](#)[\[14\]](#)

- **<sup>1</sup>H NMR:** A singlet would be expected for the C5-H proton, likely in the aromatic region ( $\delta$  7.0-8.0 ppm). The trimethylsilyl group would present as a sharp singlet at approximately  $\delta$  0.3 ppm.
- **<sup>13</sup>C NMR:** Resonances for the three thiazole carbons and the methyl carbons of the TMS group would be observed.
- **Mass Spectrometry:** The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom.

## Chemical Reactivity and Synthetic Utility

The primary value of **4-Bromo-2-(trimethylsilyl)thiazole** lies in its capacity for sequential, site-selective functionalization. The TMS group and the bromine atom serve as orthogonal synthetic handles.

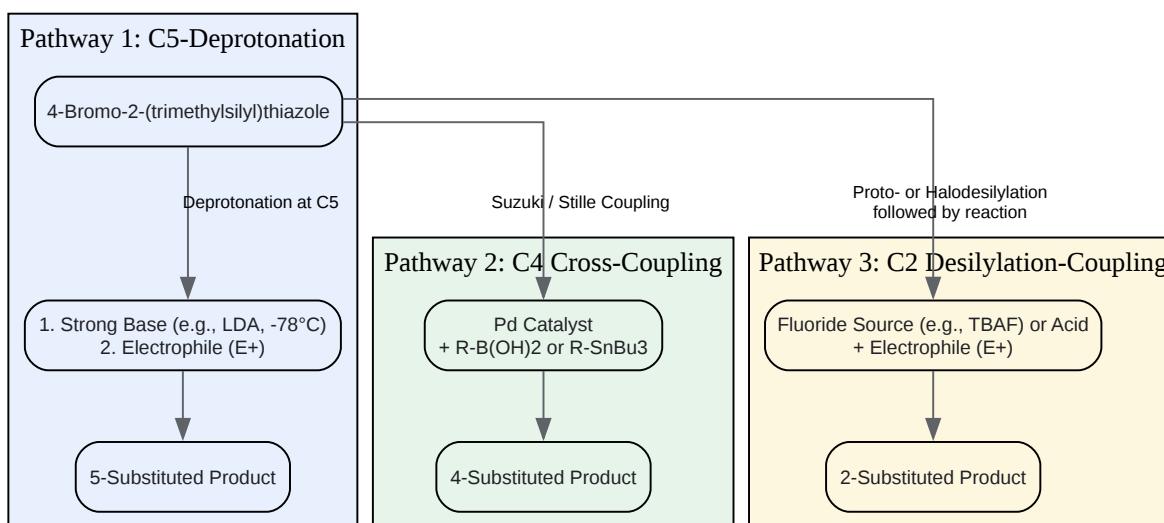
**Reactivity at the C2-Position:** The C2-trimethylsilyl group can be considered a masked carbanion.[\[2\]](#) It facilitates reactions with various electrophiles, often under mild conditions, without the need for strong bases during the coupling step itself. This is a significant advantage over using the highly reactive 2-lithiothiazole directly.[\[2\]](#)

**Reactivity at the C4-Position:** The bromine atom at the C4 position is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and

Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkynyl substituents.

### Diagram 1: Orthogonal Reactivity Workflow

This diagram illustrates the strategic, stepwise functionalization of the thiazole core starting from **4-Bromo-2-(trimethylsilyl)thiazole**.



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Caption: Selective functionalization pathways for **4-Bromo-2-(trimethylsilyl)thiazole**.

### Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki cross-coupling reaction at the C4 position.

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Bromo-2-(trimethylsilyl)thiazole** (1.0 eq.), the desired boronic acid (1.2-

1.5 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq.), and a base, typically  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$  (2.0-3.0 eq.).

- Solvent Addition: Add a degassed solvent mixture, commonly toluene/ethanol/water or dioxane/water. The choice of solvent and base is crucial and often requires optimization depending on the specific substrates.
- Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are usually complete within 2-24 hours.
- Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the 4-aryl-2-(trimethylsilyl)thiazole product.

**Self-Validating System Insight:** The success of this protocol relies on the complete exclusion of oxygen, which can deactivate the palladium catalyst. Thorough degassing of solvents is paramount. The choice of a phosphine-based ligand and a suitable base prevents premature desilylation at the C2 position, ensuring chemoselectivity.

## Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.<sup>[3][4][5]</sup> Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding makes it a valuable component in drug design. **4-Bromo-2-(trimethylsilyl)thiazole** serves as a versatile starting material for building libraries of complex thiazole derivatives for screening campaigns.<sup>[1][9]</sup>

- Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity.<sup>[5][15]</sup> The ability to rapidly diversify the thiazole core at multiple positions using this reagent allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.<sup>[15]</sup>

- Antimicrobial Agents: The thiazole ring is a core component of many antibacterial and antifungal compounds.[4][15] This building block can be used to synthesize novel analogues to combat drug-resistant pathogens.
- Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule itself, derivatives of this compound are useful in FBDD campaigns.[6] The thiazole core can provide key binding interactions, which can then be elaborated upon through the synthetic handles to grow the fragment into a lead compound.[6]

## Safety and Handling

As a Senior Application Scientist, I must stress the importance of proper laboratory safety protocols.

- Handling: **4-Bromo-2-(trimethylsilyl)thiazole** should be handled in a well-ventilated fume hood.[16][17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16][18] Avoid contact with skin and eyes, and prevent inhalation of vapors.[16][19]
- Storage: Store the compound in a tightly sealed container under an inert atmosphere.[9][10] It is recommended to store it in a freezer at or below -20°C to ensure long-term stability.[1][9][10]
- Hazards: This compound is classified as a combustible liquid.[7] It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[10] It is incompatible with strong oxidizing agents, strong acids, and bases.[17]

Always consult the most current Safety Data Sheet (SDS) before use.[16][20]

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